molecular formula C9H10ClNO B1329463 N-(3-Chloro-2-methylphenyl)acetamide CAS No. 7463-35-6

N-(3-Chloro-2-methylphenyl)acetamide

Cat. No. B1329463
CAS RN: 7463-35-6
M. Wt: 183.63 g/mol
InChI Key: NALGTKRTIJHBBK-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. The compound is further modified by the presence of a chloro and a methyl substituent on the aromatic phenyl ring. While the specific compound N-(3-Chloro-2-methylphenyl)acetamide is not directly discussed in the provided papers, related compounds and their properties, synthesis, and reactions are extensively studied, which can provide insights into the behavior of similar acetamides.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acylation reactions where an amine reacts with an acyl chloride to form an acetamide. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that N-(3-Chloro-2-methylphenyl)acetamide could potentially be synthesized through a similar acylation reaction using the appropriate chloro-methylphenyl amine and acetyl chloride derivative.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was elucidated using X-ray analysis, revealing the conformation of the N-H bond and the geometric parameters of the molecule . The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also determined by NMR and X-ray diffraction . These techniques could be applied to determine the molecular structure of N-(3-Chloro-2-methylphenyl)acetamide and to understand the influence of the chloro and methyl substituents on the overall conformation of the molecule.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For instance, silylation reactions involving N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds . The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds . These studies indicate that N-(3-Chloro-2-methylphenyl)acetamide could also participate in reactions with nucleophiles, potentially leading to the formation of heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. The vibrational characteristics of compounds such as N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR and Raman spectroscopy, revealing the influence of the methyl group on the amide group frequencies . The polarity and conformation of other acetamide derivatives were studied using dipole moment measurements and quantum chemical calculations . These analyses provide a foundation for predicting the properties of N-(3-Chloro-2-methylphenyl)acetamide, such as its solubility, melting point, and reactivity.

Scientific Research Applications

1. Herbicide Metabolism and Carcinogenicity

  • Chloroacetamide herbicides, including compounds similar to N-(3-Chloro-2-methylphenyl)acetamide, are used in agricultural crop production. These herbicides have been studied for their potential carcinogenicity in rats, involving complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine. Studies have identified intermediates in these pathways, like CDEPA and CMEPA, and investigated their metabolism in human and rat liver microsomes, revealing insights into the metabolic differences between species and the potential risks associated with exposure (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Structural Analysis of Similar Compounds

  • Structural and conformational studies of compounds similar to N-(3-Chloro-2-methylphenyl)acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, have been conducted. These studies examine molecular conformations and intermolecular interactions, which are essential for understanding the physical and chemical properties of these compounds. Such information is crucial for the development of new materials and drugs (Gowda et al., 2007).

3. Environmental Impact and Herbicide Activity

  • The impact of chloroacetamide herbicides on the environment, particularly concerning soil reception and activity, hasbeen a focus of research. Studies have investigated how factors like wheat straw and irrigation affect the distribution and efficacy of these herbicides, including acetochlor, a similar compound to N-(3-Chloro-2-methylphenyl)acetamide. Understanding the environmental interactions of these herbicides helps in assessing their impact on ecosystems and developing more sustainable agricultural practices (Banks & Robinson, 1986).

4. Molecular Geometry and Hydrogen Bonding

  • Research on molecules like 2-Chloro-N-(2,4-dimethylphenyl)acetamide, which shares structural similarities with N-(3-Chloro-2-methylphenyl)acetamide, has been conducted to understand their molecular geometry and hydrogen bonding patterns. These studies provide insights into how such molecules might interact in different environments, which is significant for designing new chemicals with desired properties (Gowda, Foro, & Fuess, 2007).

5. Assessment of Herbicide Residues in Crops

  • Determining the residues of chloroacetamide herbicides in crops is crucial for ensuring food safety. Techniques have been developed for the analysis of herbicides like alachlor and acetochlor in crops, which are structurally related to N-(3-Chloro-2-methylphenyl)acetamide. This research aids in monitoring and regulating the presence of herbicide residues in agricultural products, thereby protecting consumer health (Nortrup, 1997).

6. Studying Herbicide Distribution in Hydrologic Systems

  • The distribution of chloroacetamide herbicides like acetochlor in the hydrologic system has been extensively studied. This research sheds light on how these herbicides, similar to N-(3-Chloro-2-methylphenyl)acetamide, disperse through rainwater and groundwater, and their impact on environmental safety. These findings are essential for understanding the ecological footprint of agricultural practices and for developing strategies to mitigate potential environmental risks (Kolpin, Nations, Goolsby, & Thurman, 1996).

7. Soil Adsorption and Herbicide Efficacy

  • The adsorption and mobility of chloroacetamide herbicides in the soil, and their efficacy as influenced by soil properties, have been explored. Research on compounds like alachlor and metolachlor, which are chemically related to N-(3-Chloro-2-methylphenyl)acetamide, demonstrates how soil composition affects the distribution and effectiveness of these herbicides. Such studies are crucial for optimizing herbicide application and minimizing environmental contamination (Peter & Weber, 1985).

8. Investigation of Herbicide Metabolism in Fungi

  • The metabolism of chloroacetamide herbicides, such as metolachlor, by fungi like Cunninghamella elegans, has been examined to understand the biodegradation pathways of these compounds. Insights gained from such research contribute to the development of bioremediation strategies for environments contaminated with similar herbicides, including N-(3-Chloro-2-methylphenyl)acetamide (Pothuluri, Evans, Doerge, Churchwell, & Cerniglia, 1997).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALGTKRTIJHBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225613
Record name N-(3-Chloro-2-methylphenyl)acetamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-2-methylphenyl)acetamide

CAS RN

7463-35-6
Record name N-(3-Chloro-2-methylphenyl)acetamide
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Record name N-(3-Chloro-2-methylphenyl)acetamide
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Record name N-(3-Chloro-2-methylphenyl)acetamide
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Record name N-(3-chloro-2-methylphenyl)acetamide
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Record name N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 3-chloro-2-methylaniline (9.0 g, 63.56 mmol) in EtOH (75 mL) was treated with acetic anhydride (7.2 mL, 76.31 mmol) and the resulting mixture was stirred at rt for 3 h. Concentration was followed by crystallization from hexanes/EtOAc (1:3) to afford 11.2 g of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 9.52 (s, 1H), 7.30-7.23 (m, 2H), 7.17-7.13 (m, 1H), 2.18 (s, 3H), 2.06 (s, 3H).
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Synthesis routes and methods II

Procedure details

141 g. of 3-chloro-2-methylaniline (1 mol.) was added to a stirred mixture of 200 ml. of acetic acid and 102 g. (1 mol.) of acetic anhydride and heated to 95° C. for approximately one hour. The mixture was poured into water and filtered to give 3-chloro-2-methylacetanilide.
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Synthesis routes and methods III

Procedure details

3-Chloro-o-toluidine (90 g) in a mixture of glacial acetic acid (90 ml) and acetic anhydride (90 ml) was heated on a steam bath for 10 minutes. The solution obtained was then poured into water. A colourless powder precipitated, which was filtered off and dried to give 3-chloro-2-methylacetanilide (104 g), m.p. 156°-159° C., which was then dissolved with stirring in concentrated sulphuric acid (230 ml), while maintaining the temperature at not more than 30° C. The stirred solution was maintained at 5°-10° C. whilst concentrated nitric acid (38 ml; S.G. 1.42) was added during 30 minutes. The solution obtained was then stirred at 0° C. for one hour and then poured on to ice. The solid precipitate which was obtained was separated by filtration, washed with water and dried, to give a mixture of nitro-acetanilides (145 g), m.p. 135°-147° C., in the form of a yellow powder. This mixture of nitroacetanilides (94 g) was then heated at reflux for 6 hours in a mixture of glacial acetic acid (560 ml) and concentrated hydrochloric acid (370 ml). The mixture was then cooled, poured into water (1200 ml) and basified by the addition of aqueous 50% sodium hydroxide solution. The yellow precipitate which was obtained was separated by filtration, washed with water and dried, to give a mixture of nitroanilines (72 g), m.p. 150°-164° C. This mixture was then steam-distilled in the presence of concentrated hydrochloric acid (200 ml). The solid which separated from the distillate was filtered off to give 3-chloro-2-methyl-4-nitroaniline (19.1 g), m.p. 152°-154° C., in the form of a yellow solid. Further steam distillation gave a distillate containing a mixture of products (8.6 g), m.p. 134°-138° C. The insoluble material, which had not been distilled, was separated from the acid solution to give 3-chloro-2-methyl-6-nitroaniline (18 g), m.p. 164°-165° C., in the form of a brown powder.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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